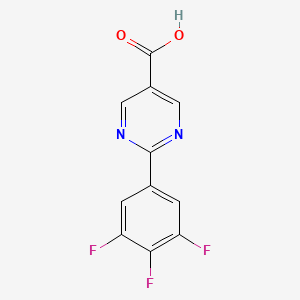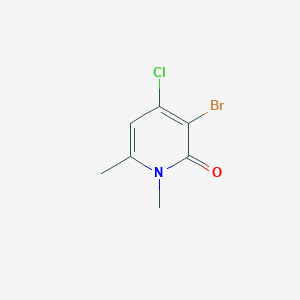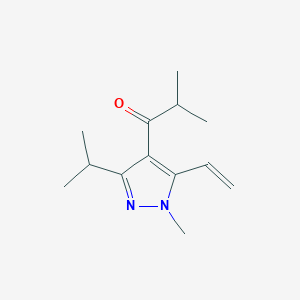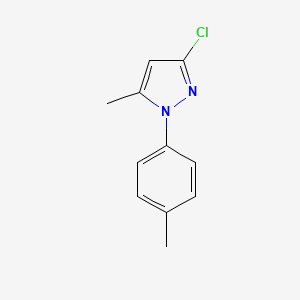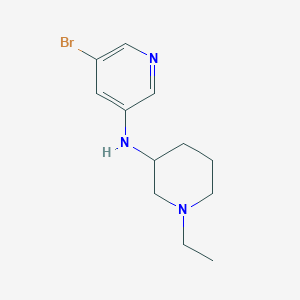
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylpiperidinyl group attached to the nitrogen atom at the 3-position of the pyridine ring
Preparation Methods
The synthesis of 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve moderate to good yields of the desired product.
Chemical Reactions Analysis
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound and its derivatives are investigated for their potential use as chiral dopants in liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine can be compared with other pyridine derivatives, such as:
5-Bromo-2-methylpyridin-3-amine: This compound has a similar structure but lacks the ethylpiperidinyl group.
N-(1-ethylpiperidin-3-yl)pyridin-3-amine: This compound lacks the bromine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18BrN3 |
|---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
5-bromo-N-(1-ethylpiperidin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H18BrN3/c1-2-16-5-3-4-11(9-16)15-12-6-10(13)7-14-8-12/h6-8,11,15H,2-5,9H2,1H3 |
InChI Key |
NNCFNSURBYTISG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
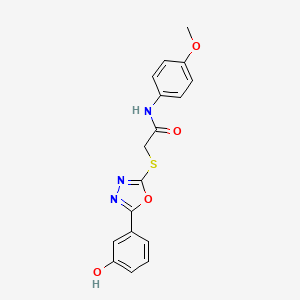
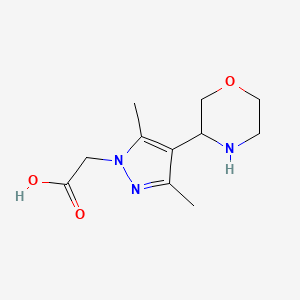
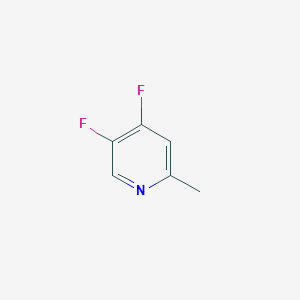
![3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)

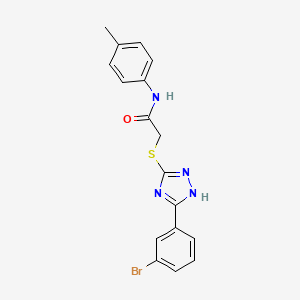
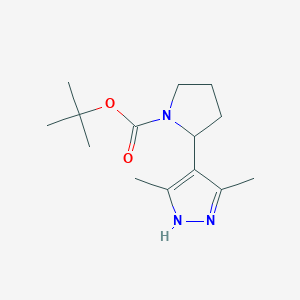
![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)
